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Introduction

Ruzotolimod (RG7854) is an orally administered, small-molecule Toll-like receptor 7 (TLR7)
agonist under investigation for the treatment of chronic hepatitis B (CHB). As a prodrug,
Ruzotolimod is designed for selective activation in the liver, aiming to stimulate the host's
innate and adaptive immune responses to control and potentially clear the hepatitis B virus
(HBV). The primary mechanism of action involves the activation of TLR7, which leads to the
production of interferons and other cytokines that play a crucial role in antiviral defense. These
application notes provide a summary of the available quantitative data on the effect of
Ruzotolimod on HBYV replication and detailed protocols for quantifying HBV DNA.

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies
evaluating the efficacy of Ruzotolimod in inhibiting HBV replication.

Preclinical Data: Woodchuck Model of Chronic Hepatitis
B

A study in woodchucks chronically infected with woodchuck hepatitis virus (WHV), a close
relative of HBV, demonstrated a dose-dependent antiviral response to Ruzotolimod treatment.
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Treatment . L.
Dose Duration Outcome Citation
Group

Suppressed viral
replication, led to

loss of viral
. 30 mg/kg, .
Ruzotolimod ) antigens, and
increased to 120 24 weeks ) [1]
Monotreatment induced
mg/kg ]
seroconversion

in responder

animals.[1]

Suppressed viral
replication, led to
loss of viral
Ruzotolimod antigens, and
60 mg/kg 24 weeks ) [1]
Monotreatment induced
seroconversion
in responder

animals.[1]

Suppressed viral
replication, led to
loss of viral
Ruzotolimod + 120 mg/kg antigens, and
) ) 14 weeks ) [1]
Entecavir Ruzotolimod induced
seroconversion
in responder

animals.[1]

Preclinical Data: AAV-HBV Mouse Model

In an adeno-associated virus (AAV)-HBV mouse model, Ruzotolimod in combination with
another therapeutic agent showed significant antiviral activity.
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Treatment

Dose Duration Outcome Citation

Group

Achieved

sustained viral

load suppression
Ruzotolimod + 100 mg/kg - and reduced

] Not Specified [2]

RO-7049389 Ruzotolimod HBsAg levels to

the lower limit of
guantification in

some animals.

Clinical Data: Phase Il PIRANGA Study in Chronic

Hepatitis B Patients

The PIRANGA study was an open-label Phase Il trial that evaluated Ruzotolimod in
combination with the RNA interference (RNAI) therapeutic, xalnesiran, in adult patients with

chronic hepatitis B who were already receiving stable nucleoside or nucleotide analogue (NA)
therapy and had suppressed HBV DNA levels (HBV DNA < 20 IU/mL). The primary efficacy
endpoint was the proportion of patients achieving a decrease in HBsAg to below 0.05 IU/mL at

24 weeks after the end of treatment.[3][4]
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Primary HBsAg
Treatment Efficacy Seroconversio L
N . Citation
Group Endpoint Met n at 24 Weeks
(%) Post-EOT (%)
Xalnesiran 200
mg +
_ 34 12 3 [31[4]
Ruzotolimod 150
mg
Xalnesiran 100
30 7 3 [31[4]
mg alone
Xalnesiran 200
30 3 Not Reported [31[4]
mg alone
Xalnesiran 200
mg + Pegylated
) I o 30 23 20 [3][4]
interferon alfa-2a
180 ug
Nucleoside or
nucleotide
0 0 [31[4]

analogue (NA)

alone

EOT: End of Treatment

Experimental Protocols

Quantification of HBV DNA in Serum/Plasma by Real-
Time PCR

This protocol provides a general methodology for the quantification of HBV DNA from patient
serum or plasma, a critical step in assessing the efficacy of antiviral agents like Ruzotolimod.

1. HBV DNA Extraction from Serum/Plasma

Objective: To isolate high-quality HBV DNA from serum or plasma samples for downstream
quantification by real-time PCR. Several methods can be employed, including organic
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extraction, inorganic precipitation, and commercial kits.[5][6][7][8] A common approach using a
commercial kit is outlined below.

Materials:

Patient serum or plasma

QIAamp DNA Mini Kit (or equivalent)

Microcentrifuge

Pipettes and sterile, nuclease-free tips

Ethanol (96-100%)

Nuclease-free water

Procedure:

Pipette 20 pL of proteinase K into the bottom of a 1.5 mL microcentrifuge tube.
e Add 200 pL of serum or plasma to the microcentrifuge tube.

e Add 200 pL of Buffer AL to the sample. Mix by pulse-vortexing for 15 seconds.
 Incubate at 56°C for 10 minutes.

« Briefly centrifuge the tube to remove drops from the inside of the lid.

e Add 200 pL of ethanol (96-100%) to the sample and mix again by pulse-vortexing for 15
seconds.

o Carefully apply the mixture to the QIAamp Mini spin column (in a 2 mL collection tube)
without wetting the rim.

o Centrifuge at 6000 x g (8000 rpm) for 1 minute. Place the spin column in a clean 2 mL
collection tube and discard the tube containing the filtrate.

o Carefully open the spin column and add 500 uL of Buffer AW1 without wetting the rim.
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Centrifuge at 6000 x g (8000 rpm) for 1 minute. Place the spin column in a clean 2 mL
collection tube and discard the tube containing the filtrate.

Carefully open the spin column and add 500 pL of Buffer AW2 without wetting the rim.
Centrifuge at full speed (20,000 x g; 14,000 rpm) for 3 minutes.
Place the spin column in a new 1.5 mL microcentrifuge tube.

Add 200 pL of Buffer AE or nuclease-free water. Incubate at room temperature for 1 minute,
and then centrifuge at 6000 x g (8000 rpm) for 1 minute to elute the DNA.

2. Real-Time PCR for HBV DNA Quantification

Objective: To amplify and quantify the amount of HBV DNA present in the extracted sample.

Materials:

Extracted HBV DNA

Real-time PCR instrument

HBV-specific primers and probe (e.g., targeting the highly conserved S gene region)
TagMan Universal PCR Master Mix (or equivalent)

Nuclease-free water

HBV DNA standards of known concentrations (for standard curve generation)

Optical-grade PCR plates and seals

Procedure:

Reaction Setup:

o Prepare a master mix containing the PCR master mix, forward primer, reverse primer,
probe, and nuclease-free water. The volumes will depend on the specific reagents and
instrument used.
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[e]

Dispense the master mix into the wells of a PCR plate.

o

Add a specific volume of the extracted DNA sample to each well.

[¢]

Include a series of HBV DNA standards of known concentrations (e.g., 10"2 to 10"8
IU/mL) to generate a standard curve.

[¢]

Include no-template controls (NTCs) containing nuclease-free water instead of DNA to
check for contamination.

e Real-Time PCR Cycling:
o Seal the PCR plate and place it in the real-time PCR instrument.
o Set up the thermal cycling protocol. A typical protocol includes:
» An initial denaturation step (e.g., 95°C for 10 minutes).

» 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g.,
60°C for 1 minute).

o Data Analysis:

o

The real-time PCR instrument will monitor the fluorescence signal at each cycle.

[¢]

A standard curve is generated by plotting the cycle threshold (Ct) values of the standards
against the logarithm of their concentrations.

[¢]

The concentration of HBV DNA in the unknown samples is then interpolated from the
standard curve based on their Ct values.

[¢]

Results are typically reported in International Units per milliliter (IU/mL).[9][10][11][12]

Visualizations
Ruzotolimod-Induced TLR7 Signaling Pathway

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.jove.com/t/66249/real-time-polymerase-chain-reaction-based-detection-quantification
https://pubmed.ncbi.nlm.nih.gov/16954268/
https://en.daangene.com/how-to-perform-hbv-dna-quantitative-test-by-real-time-pcr.html
https://www.rroij.com/open-access/real-time-pcr-usage-in-the-quantification-of-hepatitis-b-virus-dnaclinical-applications-in-disease-management.pdf
https://www.benchchem.com/product/b10860318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Ruzotolimod-induced TLR7 signaling pathway leading to HBV inhibition.

Experimental Workflow for Quantifying HBV DNA
Inhibition

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b10860318?utm_src=pdf-body-img
https://www.benchchem.com/product/b10860318?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10860318?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Sample Collection

Patient Serum/Plasma Collection Patient Serum/Plasma Collection
(Baseline) (Post-Ruzotolimod Treatment)

2. Sample Processing

HBV DNA Extraction
(e.g., Spin Column Method)

~N

3. Quantification )

y

Real-Time PCR Setup Standard Curve Generation
(Primers, Probe, Master Mix) (Known HBV DNA Concentrations)

N

Real-Time PCR Amplification
& Data Acquisition

4 4. Data Analysis N

Quantification of HBV DNA
(IU/mL)

:

Comparison of Pre- and Post-
Treatment HBV DNA Levels

:

Determination of Log Reduction
in HBV DNA

- /

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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